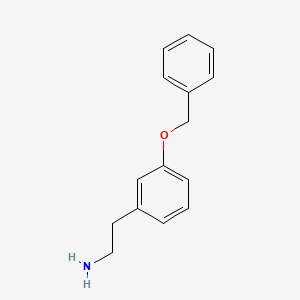

2-(3-(Benzyloxy)phenyl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZMTXBXSFWOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 3 Benzyloxy Phenyl Ethanamine

Established Synthetic Pathways to Phenylethylamine Derivatives

The synthesis of phenylethylamines, a class of compounds with significant interest in medicinal chemistry and materials science, relies on several established transformations. For a specifically substituted target like 2-(3-(benzyloxy)phenyl)ethanamine, the routes generally begin from the commercially available 3-(benzyloxy)benzaldehyde. The two most prominent methods involve either building the ethylamine (B1201723) side chain directly from the aldehyde via reductive amination or introducing the nitrogen functionality as a nitro group, which is subsequently reduced.

Reductive Amination Approaches

Reductive amination is a highly versatile and widely employed method for forming amines from carbonyl compounds. masterorganicchemistry.com The process involves the initial condensation of an aldehyde or ketone with an amine source, such as ammonia (B1221849), to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the desired amine. acsgcipr.orgnih.gov This one-pot approach is often preferred for its efficiency and for avoiding the handling of potentially unstable imine intermediates. acsgcipr.org

The key starting material for this route to this compound is 3-(benzyloxy)benzaldehyde . This aldehyde contains the necessary carbon skeleton, including the benzyl-protected phenolic hydroxyl group.

The synthesis requires two other key components:

Amine Source: For the preparation of a primary amine, ammonia is the required nitrogen source. This is typically supplied as aqueous ammonia (ammonium hydroxide) or as a salt like ammonium (B1175870) formate (B1220265). nih.govresearchgate.net

Reducing Agent: The choice of reducing agent is critical for the success of the reaction. It must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde. Common reagents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and cost-effective reducing agent. acsgcipr.org

Sodium cyanoborohydride (NaBH₃CN): Known for its selectivity in reducing imines over carbonyls. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (STAB): Another selective and mild reagent. acsgcipr.org

Catalytic Hydrogenation (H₂/Catalyst): A "greener" approach using hydrogen gas with a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts. acsgcipr.orgorgsyn.org

The reaction proceeds through the nucleophilic attack of ammonia on the carbonyl carbon of 3-(benzyloxy)benzaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a primary imine, which is subsequently reduced by the hydride donor or catalytic hydrogenation to yield this compound. vaia.com

Optimizing reaction conditions is crucial for maximizing the yield of the primary amine and minimizing side products, such as the secondary amine formed from the product reacting with another molecule of the aldehyde. vaia.com Key parameters include the catalyst, solvent, temperature, and pressure.

Recent research has focused on developing efficient and environmentally friendly catalytic systems. For instance, cobalt-based catalysts, generated in situ from simple precursors like CoCl₂, have shown high activity and selectivity for the reductive amination of aldehydes with aqueous ammonia under relatively mild conditions. acs.org Similarly, iridium complexes have been studied for transfer hydrogenation, using ammonium formate as both the nitrogen and hydride source at physiological temperatures. nih.gov

The table below summarizes various conditions reported for the reductive amination of benzaldehyde (B42025), which serve as a model for the synthesis of this compound.

| Catalyst/Reagent System | Amine Source | Solvent | Temperature (°C) | Pressure | Yield of Benzylamine (B48309) (%) | Reference |

|---|---|---|---|---|---|---|

| CoCl₂ / NaBH₄ | Aqueous NH₃ | Dioxane | 80 | 1 bar H₂ | 99 | acs.org |

| Iridium Complex (Ir1) | HCOONH₄ | Methanol | 37 | Ambient | Excellent Selectivity | nih.gov |

| Pt/CoFe-LDH | Aqueous NH₃ | IPA | 80 | 2 MPa H₂ | >95 | researchgate.net |

| Ni/diatomite | Aqueous NH₃ | H₂O | Variable | Variable H₂ | Controllable Selectivity | researchgate.net |

| RuCl₂(PPh₃)₃ | NH₃ | t-amyl alcohol | 130 | 40 bar H₂ | High | researchgate.net |

Reduction of Nitro Compounds to Amine Functionalities

An alternative and widely used pathway to phenylethylamines involves the reduction of a β-nitrostyrene derivative. beilstein-journals.orgnih.gov This method consists of two main steps: the formation of the nitrovinyl intermediate and its subsequent reduction.

The key intermediate for this route is 1-(benzyloxy)-3-(2-nitrovinyl)benzene , also known as 3-benzyloxy-β-nitrostyrene. This compound is typically synthesized via a Henry reaction (or nitroaldol condensation) between 3-(benzyloxy)benzaldehyde and nitromethane . The reaction is usually base-catalyzed, using reagents like ammonium acetate (B1210297) in acetic acid. researchgate.net This step effectively adds the two-carbon side chain, with the nitrogen atom already in place as a nitro group.

The reduction of the 3-benzyloxy-β-nitrostyrene intermediate to the target amine, this compound, requires the reduction of both the alkene double bond and the nitro group. beilstein-journals.org This transformation is most commonly achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This is the most frequently employed reagent for this transformation. researchgate.net LiAlH₄ is a strong, non-selective reducing agent capable of reducing both functional groups in a single step. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. dalalinstitute.com It first reduces the carbon-carbon double bond and then the nitro group to the amine. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While highly effective, LiAlH₄ can sometimes lead to the reduction of other sensitive functional groups. researchgate.net

Sodium Borohydride (NaBH₄) Systems: Sodium borohydride alone is generally not strong enough to reduce a nitro group to an amine, though it can reduce the double bond to form a nitroalkane. beilstein-journals.orgnih.gov However, its reducing power can be enhanced by using it in combination with a catalyst. A system of NaBH₄ and copper(II) chloride (CuCl₂) has been shown to be effective for the one-pot reduction of β-nitrostyrenes to phenethylamines, offering a milder and more user-friendly alternative to LiAlH₄. nih.govnih.govchemrxiv.org

Other Reducing Agents: Other methods include catalytic hydrogenation, though this can risk debenzylation (cleavage of the benzyl (B1604629) ether) under harsh conditions. researchgate.net Metal-based reductions, such as with iron or zinc in acidic media, are also known but may have variable yields and selectivity. researchgate.netwikipedia.org

The table below highlights reagents used for the reduction of β-nitrostyrenes.

| Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | Powerful, one-pot reduction of both alkene and nitro group. | researchgate.netacs.org |

| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Ethanol (B145695)/THF | Milder, non-pyrophoric alternative to LiAlH₄; rapid reaction. | beilstein-journals.orgnih.gov |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Various | "Green" method, but risk of debenzylation and catalyst poisoning. | researchgate.net |

| Zinc Dust / HCl | Methanol | Low-cost, but may lack selectivity with other functional groups. | researchgate.net |

| Sodium bis-(2-methoxyethoxy)-aluminium dihydride | Not specified | Convenient, good yields for substituted styryl precursors. | rsc.org |

Multistep Synthetic Sequences Involving Arylethanamines

The construction of arylethanamines like this compound often relies on sequential, well-established reactions that build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For the target molecule, this compound (I), a primary disconnection is made at the C-N bond of the ethylamine side chain. This is a common strategy for amines, leading to a precursor that can be an electrophile, such as a phenylethyl halide or tosylate, and an ammonia equivalent.

A more robust approach involves disconnecting to a functional group that can be readily converted to the amine, such as a nitrile or an amide. This leads to the intermediate 3-(benzyloxy)phenylacetonitrile (II). The two-carbon side chain of this nitrile can be traced back to a one-carbon unit attached to the aromatic ring. This suggests a disconnection of the benzyl cyanide unit to a benzyl halide, specifically 3-(benzyloxy)benzyl chloride (III), and a cyanide source (e.g., NaCN).

Alternatively, the phenylacetonitrile (B145931) (II) can be derived from 3-(benzyloxy)benzaldehyde (IV). The final key disconnection involves the benzyl ether protecting group, which is a standard method to mask a reactive phenol (B47542). This leads back to a readily available starting material, 3-hydroxybenzaldehyde (B18108) (V), and a benzyl halide like benzyl chloride. This multi-step retrosynthetic pathway provides a clear and practical route to the target molecule from simple precursors.

Following the logic of the retrosynthetic analysis, the forward synthesis of this compound is executed through a sequence of functional group interconversions.

Protection of the Phenolic Hydroxyl Group: The synthesis typically commences with the protection of the phenolic hydroxyl group of a suitable starting material like 3-hydroxybenzaldehyde to prevent unwanted side reactions in subsequent steps. A Williamson ether synthesis is commonly employed, where 3-hydroxybenzaldehyde is treated with benzyl chloride in the presence of a base such as potassium carbonate to yield 3-benzyloxybenzaldehyde (B162147) . nih.gov

Carbon Chain Extension: The next phase involves extending the carbon chain by two atoms and introducing a nitrogen-containing functional group. A common method is the conversion of the aldehyde to a nitrile. This can be a multi-step process starting with the reduction of 3-benzyloxybenzaldehyde to 3-benzyloxybenzyl alcohol , followed by its conversion to 3-benzyloxybenzyl chloride using a reagent like thionyl chloride. The resulting benzyl chloride can then undergo nucleophilic substitution with sodium cyanide to afford 3-(benzyloxy)phenylacetonitrile .

Reduction to the Primary Amine: The final step is the reduction of the nitrile group in 3-(benzyloxy)phenylacetonitrile to the desired primary amine. This transformation is reliably achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF). libretexts.org Alternatively, catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere can also be employed to yield the final product, this compound. orgsyn.org This method is often preferred in industrial settings due to its milder conditions and avoidance of metal hydride reagents. orgsyn.org

Advanced Synthetic Strategies for Arylalkanamines

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. The synthesis of arylalkanamines has benefited significantly from the development of transition metal-catalyzed reactions.

Catalytic approaches offer more direct and often more versatile routes to arylethylamines, sometimes bypassing the need for extensive protecting group manipulations and multi-step sequences.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern C-N bond formation. libretexts.orgwikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.org In a hypothetical synthesis of this compound, this methodology could be applied by coupling an ammonia equivalent with a suitable precursor, such as 2-(3-(benzyloxy)phenyl)ethyl triflate.

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, and BrettPhos being highly effective. youtube.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required. libretexts.orgorganic-chemistry.org

| Catalyst/Ligand System | Amine Source | Electrophile Type | Typical Base | General Observations |

| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | Aryl Chlorides, Bromides, Triflates | NaOtBu, K₃PO₄ | Broad scope, high yields for various substrates. |

| Pd(OAc)₂ / SPhos | Ammonia Equivalents | Aryl Bromides, Iodides | LiHMDS | Effective for the synthesis of primary anilines. |

| Pd(OAc)₂ / BrettPhos | Hindered Amines | Aryl Chlorides | LHMDS, K₂CO₃ | Overcomes steric challenges in coupling partners. |

While palladium catalysis is prevalent, other transition metals like copper and nickel have also been developed for the synthesis of arylamines.

Copper-Catalyzed Reactions: The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, has seen significant improvements with the development of new ligands and reaction conditions. Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand such as a diamine or an amino acid (e.g., L-proline) to couple aryl halides with amines. researchgate.net These reactions can sometimes be performed under milder conditions than the original Ullmann reaction and offer a cost-effective alternative to palladium. A plausible, though less common, route could involve the copper-catalyzed amination of an activated precursor like 2-(3-(benzyloxy)phenyl)ethyl iodide.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the amination of aryl chlorides, which are often less reactive in palladium-catalyzed systems. orgsyn.org For the synthesis of the target molecule, a nickel-catalyzed coupling of 2-(3-(benzyloxy)phenyl)ethyl chloride with an ammonia source could be envisioned, providing a direct route to the final product.

| Metal Catalyst | Ligand Type | Electrophile Type | Typical Base | General Observations |

| Copper (e.g., CuI) | Diamines, Amino Acids (L-Proline) | Aryl Iodides, Bromides | K₂CO₃, Cs₂CO₃ | Cost-effective alternative to palladium; classic Ullmann-type coupling. researchgate.net |

| Nickel (e.g., NiCl₂(dme)) | NHC Ligands (e.g., SIPr) | Aryl Chlorides, Sulfamates | NaOtBu | Effective for less reactive aryl chlorides; economical. orgsyn.org |

Chemo- and Regioselective Synthesis Techniques

The chemo- and regioselectivity in the synthesis of arylalkanamines like this compound are critical for constructing the target molecule while avoiding unwanted side products. These techniques focus on directing chemical reactions to a specific functional group and position on the aromatic ring.

One common strategy involves the use of protecting groups to shield reactive sites, thereby directing subsequent reactions to the desired location. For instance, in the synthesis of multi-substituted benzene (B151609) compounds, the choice of functional groups on the starting materials can control the reaction pathway. A tri-substituted alkene containing a cyano group can lead to a Rauhut–Currier (RC) reaction-triggered [3 + 3] cascade, resulting in benzene derivatives with four adjacent substituents. Conversely, replacing the cyano group with a benzoyl group can initiate a Michael-initialized [4 + 2] aromatization to produce a benzene ring with five contiguous substituents. rsc.org These amine-catalyzed, metal-free reactions offer excellent chemo- and regioselectivity under environmentally friendly conditions. rsc.org

Another approach is the Biginelli-like cascade reaction, which demonstrates high chemo- and regioselectivity in synthesizing dihydropyrimidinones, 1,3-thiazines, and chromones by modifying the functional groups in the reactants. nih.gov Such strategies, while not directly synthesizing this compound, illustrate the principles of controlling reactivity and substitution patterns on aromatic rings, which are fundamental to its synthesis.

Stereoselective Synthesis of Arylalkanamines

Achieving the correct three-dimensional arrangement of atoms is often crucial for the biological activity of pharmaceutical compounds. Stereoselective synthesis methods are therefore paramount in producing specific enantiomers or diastereomers of arylalkanamines.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts. For example, the enantioselective addition of arylzinc reagents to 3,4-dihydroisoquinoline (B110456) N-oxides, promoted by a specific ligand, yields (S)-1-aryltetrahydroisoquinolines with high enantiomeric excess (97-99% ee). nih.gov While this example pertains to a different but related structure, the principle of using chiral ligands to direct the stereochemical outcome is broadly applicable to the synthesis of chiral arylalkanamines.

Asymmetric catalysis is a powerful tool for achieving enantioselectivity. For instance, chiral BINAP-Ru complexes can be used to enhance stereochemical control in reactions like reductive amination or nucleophilic substitution.

Diastereoselective synthesis focuses on creating a specific stereoisomer from a molecule that already contains a chiral center. This is often accomplished by using chiral auxiliaries that direct the formation of a new stereocenter in a predictable manner. The choice of chiral auxiliary can significantly influence the diastereomeric ratio of the product. For example, in the synthesis of manzacidin B, camphorsultam was found to be a superior chiral auxiliary to oxazolidinone, providing significant (2S,3R)-selectivity. wikipedia.org

Diastereomers can also be separated through methods like fractional crystallization after reacting the racemic mixture with a chiral resolving agent. google.com

Enzymatic resolution is a technique that uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. While specific examples for this compound are not detailed in the provided results, this method is a common strategy for obtaining enantiomerically pure amines.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.orgresearchgate.net These are often derived from inexpensive, naturally occurring chiral molecules and can lead to high levels of diastereoselection in reactions such as alkylations and aldol (B89426) additions. researchgate.net For instance, Evans oxazolidinones are frequently used to control stereochemistry in the synthesis of complex molecules.

The use of a chiral auxiliary, such as (R)-α-methylphenethylamine, has been employed in the synthesis of other chiral amines. The auxiliary reacts with a ketone to form an imine, which is then hydrogenated to create a chiral amine intermediate with good stereoselectivity. google.com This intermediate can then be further processed to yield the final product. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Minimized-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. nih.govunive.it One approach is to conduct reactions under solvent-free conditions. For example, the synthesis of benzilic acid can be achieved by grinding benzil (B1666583) with sodium hydroxide (B78521) and heating the mixture on a water bath, completely avoiding the use of ethanol as a solvent. wjpmr.com This method is not only environmentally friendly but also atom-efficient. wjpmr.com

Where solvents are necessary, the focus is on using greener alternatives. Toluene, for instance, is often used as a substitute for the more toxic benzene. nih.gov Biodegradable solvents and ionic liquids are also being explored as environmentally benign reaction media. nih.govunive.it Microwave-assisted synthesis is another green technique that can accelerate reactions, often without the need for a solvent. nih.gov For example, the synthesis of hybrid regioisomers of 2-(3,3'-diindolylmethylphenyl)-1H-benzimidazole has been achieved in short reaction times with good yields under microwave irradiation without any catalyst or solvent. nih.gov

The following table summarizes some green chemistry approaches and their applications:

| Green Chemistry Approach | Example Application | Reference |

| Solvent-free reaction | Synthesis of benzilic acid by grinding reagents together and heating. | wjpmr.com |

| Microwave-assisted synthesis | Catalyst- and solvent-free synthesis of benzimidazole (B57391) derivatives. | nih.gov |

| Use of greener solvents | Substitution of benzene with toluene; use of biodegradable solvents. | nih.gov |

| Catalyst-assisted reactions in green solvents | Use of recyclable catalysts in ionic liquids. | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.

The synthesis of this compound can be significantly expedited using microwave irradiation, particularly in the key reduction step. For instance, the reductive amination of 3-(benzyloxy)benzaldehyde can be performed under microwave conditions. A study on the microwave-assisted reductive amination of various aldehydes and ketones using heterogeneous rhodium-based catalysts demonstrated a significant rate enhancement. acs.org For example, the synthesis of benzylamine from benzaldehyde achieved a 98.2% yield in just one hour at 80°C under 10 bar of H₂ pressure. acs.org Similarly, the reduction of nitriles, a key step in an alternative synthesis of the title compound, can be accelerated. Microwave-assisted synthesis of various heterocyclic compounds has shown that this method consistently leads to shorter reaction times and improved yields. acs.org

A potential microwave-assisted synthesis of this compound could involve the reductive amination of 3-(benzyloxy)benzaldehyde with a source of ammonia, such as aqueous ammonia, in the presence of a suitable catalyst like Rh/C or Pt/C under microwave irradiation. nih.gov This approach is anticipated to significantly shorten the reaction duration from hours to a matter of minutes or a few hours. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Reductive Amination

| Substrate | Product | Catalyst | Conditions (Conventional) | Yield (Conv.) | Conditions (Microwave) | Yield (MW) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Rh/C | 80°C, 10 bar H₂, 12h | ~70% | 80°C, 10 bar H₂, 1h | 98.2% | acs.org |

| Raspberry Ketone | Raspberry Amine | Rh/C on carbon nanofibers | 80°C, 5 bar H₂, 12h | ~40% | 80°C, 5 bar H₂, 2h | 63.0% | acs.org |

This table is generated based on data from related reactions to illustrate the potential advantages of microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. acs.org This can result in shorter reaction times, milder reaction conditions, and higher yields.

For the synthesis of this compound, ultrasound can be effectively applied to the reductive amination of 3-(benzyloxy)benzaldehyde. Research has demonstrated the utility of ultrasound in the one-pot synthesis of primary amines from ketones using ethanolic ammonia and sodium borohydride, with reaction times as short as 10 minutes and good to excellent yields. beilstein-journals.org Another study detailed an ultrasound-assisted solventless reductive amination of benzyl halides, which proceeded through an in-situ formed aldehyde, highlighting the efficiency and green nature of this method. mdpi.comnih.gov

A proposed ultrasound-assisted route to this compound would involve the sonication of a mixture of 3-(benzyloxy)benzaldehyde, an ammonia source, and a reducing agent like sodium borohydride, potentially with a catalyst such as montmorillonite (B579905) K-10 clay to facilitate the reaction under solvent-free or minimal solvent conditions. mdpi.comnih.gov

Table 2: Ultrasound-Assisted Synthesis of Amines

| Carbonyl Compound | Amine Source | Reducing System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Various Ketones | Ethanolic Ammonia | Ti(IV) isopropoxide, NaBH₄ | 10 min | Good to Excellent | beilstein-journals.org |

| Benzyl Halides (in-situ aldehyde) | Various Amines | NaBH₄, Montmorillonite K-10 | 30-60 min | Good to Excellent | mdpi.com |

This table presents data from related ultrasound-assisted amine syntheses to showcase the potential of this technique.

Mechanochemical Techniques in Intermediate Preparation

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as ball milling, is a burgeoning field in green chemistry. These solvent-free or low-solvent methods can lead to the formation of novel products, reduce reaction times, and simplify work-up procedures.

The preparation of intermediates for this compound, such as 3-(benzyloxy)phenylacetonitrile, is a potential application for mechanochemistry. The synthesis of nitriles from aldehydes is a well-established transformation that can be adapted to mechanochemical conditions. For instance, the synthesis of α-aminonitriles has been achieved through the ball milling of aldehydes, amines, and a cyanide source. organic-chemistry.org This suggests that a mechanochemical approach could be developed for the synthesis of 3-(benzyloxy)phenylacetonitrile from 3-(benzyloxy)benzaldehyde.

Furthermore, mechanochemical methods have been successfully employed for the synthesis of various nitrogen-containing heterocycles and in C-N bond formation reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov While direct mechanochemical reduction of a nitrile to a primary amine is less common, the preparation of the nitrile intermediate is a viable application of this sustainable technique.

Catalyst Design and Application for Sustainable Processes

The principles of green chemistry encourage the use of catalysts that are efficient, selective, reusable, and ideally based on earth-abundant metals. For the synthesis of this compound, catalyst design plays a pivotal role in the sustainability of both the nitrile reduction and reductive amination routes.

Recent advancements have focused on replacing precious metal catalysts like palladium and platinum with more sustainable alternatives. Manganese-based catalysts, for example, have been shown to effectively reduce nitriles to primary amines at room temperature using amine boranes as the reducing agent. organic-chemistry.org Iron and cobalt-based catalysts have also been developed for the selective hydrogenation of nitriles.

For the reductive amination of aldehydes, ruthenium-based catalysts have demonstrated high efficiency and selectivity for the synthesis of a broad range of primary amines. To enhance sustainability, heterogeneous catalysts are preferred as they can be easily separated and recycled. A polysilane/SiO₂-supported palladium catalyst has been developed for the continuous-flow hydrogenation of nitriles to primary amines, showing excellent stability and recyclability.

Table 3: Sustainable Catalysts for Nitrile Reduction and Reductive Amination

| Reaction Type | Catalyst System | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Nitrile Reduction | Mn(I) alkyl complex / Amine boranes | Various nitriles | Room temperature, reduced amount of reducing agent | organic-chemistry.org |

| Nitrile Reduction | Polysilane/SiO₂-supported Pd | Various nitriles | Continuous-flow, high turnover number, recyclable | |

| Reductive Amination | RuCl₂(PPh₃)₃ | Diverse aldehydes | High selectivity for primary amines, good to excellent yields | |

| Nitrile Reduction | Au nanoparticles on TiO₂ / Diethylsilane | Aryl and alkyl nitriles | First example of Au-catalyzed nitrile reduction, recyclable catalyst |

This table summarizes various sustainable catalyst systems applicable to the synthesis of the target compound or related structures.

Process Optimization and Yield Enhancement

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, temperature, pressure, and the nature and stoichiometry of the reducing agent.

In the reductive amination pathway, the choice of reducing agent is crucial. While strong hydrides like lithium aluminum hydride are effective, they are unselective and require stringent anhydrous conditions. Milder reagents like sodium borohydride, often in the presence of a Lewis acid, or sodium triacetoxyborohydride are generally preferred for their selectivity. The optimization of a reductive amination would involve screening different catalysts (e.g., Pd/C, Pt/C, Rh/C), solvents (e.g., methanol, ethanol, THF), and hydrogen pressure to find the conditions that give the highest conversion of the starting aldehyde and the highest selectivity for the desired primary amine over potential side products. acs.orgnih.gov

For the nitrile reduction route, a significant challenge is preventing the formation of secondary and tertiary amine byproducts. This can often be mitigated by conducting the hydrogenation in the presence of ammonia or by using specific catalysts like Raney nickel or cobalt boride. Optimization would focus on catalyst loading, hydrogen pressure, and temperature to achieve complete conversion of the nitrile with minimal byproduct formation.

Innovative Post-Processing and Purification Techniques (e.g., salting methods)

The purification of the final product, this compound, is a critical step to ensure its suitability for subsequent applications. Innovative post-processing techniques aim to improve efficiency and reduce waste compared to traditional methods like column chromatography.

One effective method for purifying amines is through the formation of an acid addition salt. The basic amine product can be treated with an acid, such as hydrochloric acid or oxalic acid, to form a polar salt. This salt will typically have very different solubility properties from the non-polar impurities in the reaction mixture. For example, the amine salt may precipitate from a non-polar solvent or be selectively extracted into an aqueous phase. After separation from the impurities, the pure amine can be regenerated by treatment with a base.

"Salting out" is another technique that can be employed during work-up. The addition of a high concentration of an inorganic salt, like sodium chloride, to an aqueous-organic mixture can decrease the solubility of the organic components in the aqueous phase, driving the desired product into the organic layer and facilitating separation. More advanced methods involve the use of specific acids, like trichloroacetic acid, which forms a salt that can be precipitated and then decomposed by gentle heating to yield the pure amine, carbon dioxide, and chloroform, simplifying the purification process.

Applications As a Synthetic Intermediate in Complex Organic Molecule Construction

Precursor for Alkaloid Synthesis

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The β-phenylethylamine structure inherent to 2-(3-(Benzyloxy)phenyl)ethanamine is the foundational skeleton for the entire class of isoquinoline (B145761) alkaloids, which includes thousands of compounds with significant pharmacological activities. psu.eduresearchgate.net

The synthesis of the tetrahydroisoquinoline core, the fundamental structure of isoquinoline alkaloids, is predominantly achieved through two classical name reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. pharmaguideline.com this compound is an ideal substrate for these pathways.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org When this compound is used, it reacts with an aldehyde (R-CHO) to form an intermediate iminium ion. The electron-rich aromatic ring then attacks this iminium ion, leading to ring closure. The benzyloxy group at the meta-position acts as an electron-donating group, facilitating this electrophilic aromatic substitution and often allowing the reaction to proceed under mild conditions. wikipedia.org This cyclization typically occurs at the position para to the activating benzyloxy group, yielding a 6-benzyloxy-tetrahydroisoquinoline derivative.

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This process begins with the acylation of this compound to form an amide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a nitrilium ion intermediate, which undergoes intramolecular electrophilic attack on the aromatic ring to yield a 3,4-dihydroisoquinoline (B110456). wikipedia.orgorganic-chemistry.org This product can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline, providing access to different classes of alkaloids. pharmaguideline.com

| Reaction Pathway | Reactant(s) | Key Intermediate | Product Core Structure |

| Pictet-Spengler | This compound, Aldehyde (RCHO), Acid Catalyst | Iminium Ion | Tetrahydroisoquinoline |

| Bischler-Napieralski | N-Acyl-2-(3-(Benzyloxy)phenyl)ethanamine, Dehydrating Agent (e.g., POCl₃) | Nitrilium Ion | 3,4-Dihydroisoquinoline |

The ability to construct the isoquinoline core from this compound opens the door to synthesizing a vast number of non-natural structural analogs of pharmacologically important alkaloids. nih.govresearchgate.net Benzylisoquinoline alkaloids (BIAs), such as morphine, codeine, and papaverine, are a major subclass with applications ranging from analgesics to antimicrobials. researchgate.netfrontiersin.org

By using this compound in the aforementioned synthetic pathways, chemists can introduce a wide variety of substituents onto the isoquinoline skeleton. The choice of aldehyde or acylating agent in the Pictet-Spengler or Bischler-Napieralski reactions, respectively, determines the substitution at the C1 position of the resulting isoquinoline ring. Furthermore, the benzyloxy group serves as a stable protecting group that can be removed later in the synthetic sequence (via hydrogenolysis) to reveal a phenolic hydroxyl group. This hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification, enabling the creation of diverse libraries of alkaloid derivatives for drug discovery and structure-activity relationship (SAR) studies. For instance, this approach is foundational in building complex tetracyclic systems like protoberberines and benzo[c]phenanthridines. nih.gov

Building Block for Nitrogen-Containing Heterocyclic Systems

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. Nitrogen-containing heterocycles are of particular interest due to their prevalence in bioactive molecules. fgcu.edu

Thiazolidinones, specifically 4-thiazolidinones, are five-membered heterocyclic rings containing both nitrogen and sulfur, which are known to exhibit a range of biological activities. A common and efficient method for their synthesis is the one-pot, three-component condensation reaction of a primary amine, an aldehyde, and thioglycolic acid. nih.gov

In this reaction, this compound can serve as the primary amine component. Its reaction with a selected aromatic or aliphatic aldehyde and thioglycolic acid, typically under heating, leads to the formation of a 3-substituted-2-aryl-thiazolidin-4-one derivative. The substituent at the N-3 position of the thiazolidinone ring is the 2-(3-(benzyloxy)phenyl)ethyl group, while the substituent at the C-2 position is derived from the aldehyde used in the reaction. This multicomponent approach allows for significant molecular diversity in the final products.

| Component 1 | Component 2 | Component 3 | Resulting Heterocycle |

| This compound | Aldehyde (R-CHO) | Thioglycolic Acid (HSCH₂COOH) | 3-[2-(3-(Benzyloxy)phenyl)ethyl]-2-(R)-thiazolidin-4-one |

Beyond the isoquinoline alkaloids, this compound is an intermediate for other complex multicyclic systems. The isoquinoline ring formed via the Pictet-Spengler or Bischler-Napieralski reactions can serve as a scaffold for further annulation reactions, building more complex fused heterocyclic structures. Research has shown that C-2' functionalized N-(1,2-diarylethyl)amides, which can be derived from the subject amine, can undergo intramolecular cyclization to yield protoberberinium salts, a class of tetracyclic isoquinoline alkaloids. nih.gov

Additionally, the reactivity of the amine group allows for the construction of other heterocyclic rings. For example, reaction with isothiocyanates can produce N,N'-disubstituted thiourea (B124793) derivatives. beilstein-journals.org These thioureas are versatile intermediates themselves and can be cyclized with various reagents to form different five- or six-membered heterocycles, such as thiazoles or pyrimidines, depending on the reaction conditions and the cyclizing agent.

Intermediate in the Synthesis of Polysubstituted Aromatic Compounds

The synthesis of polysubstituted aromatic compounds requires careful strategic planning, as the order of reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents already present on the ring. lumenlearning.compressbooks.pub this compound is a disubstituted benzene (B151609) ring, and the existing groups—a benzyloxy group and an ethylamine (B1201723) side chain—govern the position of any subsequent electrophilic aromatic substitution (EAS) reactions.

The benzyloxy group (-OCH₂Ph) is a powerful ortho, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance. The ethylamine side chain (-CH₂CH₂NH₂) can be modified (e.g., to an amide, -CH₂CH₂NHCOR) which changes its electronic properties from activating to deactivating and alters its directing influence.

| Existing Substituent | Type | Directing Effect | Potential Further Substitutions |

| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para | Nitration, Halogenation, Sulfonation, Friedel-Crafts at positions 2, 4, 6 |

| -CH₂CH₂NH₂ (Ethylamine) | Activating | Ortho, Para | Limited use due to reaction with EAS reagents |

| -CH₂CH₂NHCOR (N-Acyl) | Deactivating | Meta | Directs incoming groups to positions 5' relative to the side chain |

This directing influence allows for the controlled synthesis of trisubstituted and tetrasubstituted aromatic compounds. For example, nitration of this compound would be expected to place the nitro group primarily at the positions ortho and para to the strongly activating benzyloxy group (positions 2, 4, and 6). The benzyl (B1604629) group can later be removed by hydrogenolysis, yielding a polysubstituted aminophenol derivative, which is another valuable synthetic intermediate for pharmaceuticals and dyes. The ability to control the sequence of substitution and deprotection steps makes this compound a key tool in the rational design of complex aromatic molecules. libretexts.org

Computational Chemistry and Mechanistic Insights into 2 3 Benzyloxy Phenyl Ethanamine

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of 2-(3-(benzyloxy)phenyl)ethanamine. The molecule's various rotatable bonds suggest a complex conformational landscape that dictates its physical and chemical behavior.

Energy Minimization and Conformational Landscape

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of a molecule, known as its global minimum energy conformation. This process involves systematically altering the geometry of the molecule to lower its potential energy. For a flexible molecule like this compound, a conformational search is performed to explore the potential energy surface by rotating its key single bonds, such as the C-C bond of the ethylamine (B1201723) side chain and the C-O-C bonds of the benzyloxy group.

A systematic scan of these dihedral angles would reveal various low-energy conformers. The relative stability of these conformers is determined by their potential energy, influenced by factors like steric hindrance and intramolecular interactions. A hypothetical conformational analysis would likely identify several stable conformers, with energy differences indicating the probability of their existence at a given temperature.

Hypothetical Conformational Energy Data

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Description |

| 1 (Lowest Energy) | 180° (anti) | 0.00 | The ethylamine side chain is extended, minimizing steric repulsion. |

| 2 | 60° (gauche) | 1.25 | A gauche conformation of the ethylamine group, slightly higher in energy. |

| 3 | -60° (gauche) | 1.28 | An alternative gauche conformation, nearly isoenergetic with Conformer 2. |

| 4 | 0° (eclipsed) | 5.50 | A high-energy eclipsed conformation, representing a rotational barrier. |

This table presents illustrative data that one might expect from a conformational analysis. The values are representative of typical energy differences between conformers in flexible molecules.

Molecular Dynamics Simulations for Dynamic Behavior

To understand how this compound behaves over time in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations are employed. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic nature. typeset.ionih.gov

An MD simulation would show the flexibility of the ethylamine side chain and the benzyloxy group, and how they interact with surrounding solvent molecules. Analysis of the simulation could include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radial Distribution Functions (RDFs): To understand the solvation shell and specific interactions (e.g., hydrogen bonding between the amine group and water).

These simulations provide a bridge between the static picture from energy minimization and the dynamic reality of the molecule in solution.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. benthamdirect.comresearchgate.net DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for calculating a wide range of molecular properties. nih.govnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. researchgate.netscirp.org The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. acs.org

For this compound, one would expect the HOMO to be primarily located on the electron-rich aromatic rings (the benzyloxy and phenyl groups), which are rich in π-electrons. The LUMO would likely be distributed over the entire molecule, including the antibonding orbitals of the aromatic systems. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Hypothetical Frontier Orbital Energy Data

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron-donating regions. |

| LUMO | -0.55 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting regions. |

| HOMO-LUMO Gap | 5.30 | Energy difference; indicates chemical stability and reactivity. |

This table contains representative DFT-calculated energy values for a molecule of this type. Actual values depend on the specific DFT functional and basis set used.

Reactivity Descriptors (e.g., Fukui indices for nucleophilic/electrophilic sites)

Fukui functions are reactivity descriptors derived from DFT that help predict the most likely sites for nucleophilic and electrophilic attack. scm.comnih.gov The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.

f+ indicates the reactivity towards a nucleophilic attack (where an electron is added). A higher f+ value suggests a site is more electrophilic.

f- indicates the reactivity towards an electrophilic attack (where an electron is removed). A higher f- value suggests a site is more nucleophilic.

Hypothetical Condensed Fukui Function Indices

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

| N (amine) | 0.045 | 0.185 | Strong Nucleophilic Site |

| O (ether) | 0.060 | 0.150 | Nucleophilic Site |

| C (aromatic, ortho/para to -OCH2Ph) | 0.080 | 0.050 | Potential Electrophilic Site |

| C (aromatic, ortho to -CH2CH2NH2) | 0.075 | 0.045 | Potential Electrophilic Site |

This table provides an illustrative example of condensed Fukui indices. These values help in predicting the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the charge distribution and predicting sites for intermolecular interactions. youtube.comrsc.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack.

Green/Yellow regions represent neutral or intermediate potential.

The MEP map of this compound would be expected to show significant negative potential (red) around the nitrogen of the amine group and the oxygen of the benzyloxy group, reflecting their high electron density. The π-systems of the aromatic rings would also show negative potential above and below the plane of the rings. In contrast, the hydrogen atoms of the amine group (-NH2) would exhibit a strong positive potential (blue), making them primary sites for hydrogen bonding.

Elucidation of Reaction Mechanisms

Understanding the precise steps through which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry provides the tools to map these reaction pathways, identify energetic barriers, and characterize the fleeting structures of transition states.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly density functional theory (DFT), are adept at locating the transition state structures of reactions involving phenylethylamine derivatives. For a molecule like this compound, this could involve modeling its synthesis, such as the reduction of a corresponding nitrile or the reductive amination of a ketone.

A typical computational workflow would involve:

Geometry Optimization: Calculating the lowest energy conformations of reactants, products, and potential intermediates.

Transition State Searching: Employing algorithms to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to both the reactant and product, confirming that the identified transition state correctly connects the desired species.

While specific transition state analyses for the synthesis of this compound are not extensively reported in the literature, the methodologies are well-established for analogous systems. Such studies would provide critical data on activation energies, which are essential for optimizing reaction conditions like temperature and catalyst choice.

Prediction of Stereochemical Outcomes

Many phenylethylamines, including derivatives of this compound, can be chiral. The synthesis of a single enantiomer or diastereomer is often crucial for its intended biological activity. Computational chemistry can be a valuable tool in predicting the stereochemical outcome of a reaction.

By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict which product will be favored. The energy difference between these transition states, even if small, can translate to a significant difference in the product ratio. For instance, in an asymmetric synthesis of a chiral derivative of this compound, computational modeling could predict the stereoselectivity by:

Modeling the interaction of the substrate with a chiral catalyst or reagent.

Calculating the energies of the competing transition states leading to the (R) and (S) enantiomers.

Using the calculated energy difference (ΔΔG‡) to predict the enantiomeric excess (ee) of the reaction.

Such predictive power allows for the rational design of new catalysts and the selection of optimal reaction conditions to achieve high stereoselectivity.

Structure-Reactivity Relationship Studies

The relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental concept in chemistry. Computational approaches provide quantitative ways to explore these relationships.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A hypothetical QSRR study on a series of analogues of this compound might involve:

Data Set Assembly: Synthesizing a library of related compounds and experimentally measuring their reactivity in a specific reaction (e.g., rate constants, equilibrium constants).

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices.

Model Development: Employing statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

A validated QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired reactivity profiles.

Computational Prediction of Chemical Interactions and Binding Modes

For molecules with potential biological activity, understanding how they interact with their protein targets is crucial. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for predicting these interactions.

Research has indicated that this compound is an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. Molecular docking studies have been employed to elucidate the binding mode of this compound within the active site of BChE. These studies have revealed that the benzyloxy group plays a key role in the binding, forming hydrophobic interactions with specific amino acid residues in the enzyme's active site.

The general steps in such a computational study include:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D conformation of the ligand, this compound.

Molecular Docking: Using a docking program to predict the preferred binding orientation and conformation of the ligand within the protein's binding site. The program samples a large number of possible poses and scores them based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations: Taking the most promising docked pose and running a simulation that models the movement of atoms over time. This provides insights into the stability of the protein-ligand complex and the dynamics of their interactions.

The table below summarizes hypothetical data that could be generated from a molecular docking and MD simulation study of this compound with a target protein.

| Computational Method | Predicted Parameter | Value/Description |

| Molecular Docking | Binding Affinity (Scoring Function) | -8.5 kcal/mol |

| Key Interacting Residues (BChE) | Trp82, Tyr332, Phe329 (hydrophobic interactions with the benzyl (B1604629) and phenyl rings) | |

| Hydrogen Bond Interactions | Potential hydrogen bond between the amine group and a carbonyl oxygen of a backbone residue. | |

| Molecular Dynamics | RMSD of Ligand | Stable trajectory with an average RMSD of 1.2 Å, indicating the ligand remains bound in a consistent pose. |

| Interaction Occupancy | High occupancy (>90%) for key hydrophobic contacts, suggesting their importance for stable binding. | |

| Binding Free Energy (MM/PBSA or MM/GBSA) | -35 kcal/mol, indicating a favorable binding process. |

Note: The data in this table is illustrative and based on typical findings for similar small molecule inhibitors.

These computational predictions provide a detailed picture of the molecular recognition process and can guide the design of more potent and selective inhibitors based on the this compound scaffold.

Conclusion and Future Directions in 2 3 Benzyloxy Phenyl Ethanamine Research

Summary of Synthetic Advances and Mechanistic Understanding

The synthesis of 2-(3-(Benzyloxy)phenyl)ethanamine is not extensively detailed in dedicated literature; however, its preparation can be inferred from established methods for producing phenylethylamines. orgsyn.org These routes typically begin with a precursor containing the 3-benzyloxyphenyl core, which is then elaborated to introduce the ethylamine (B1201723) side chain. The primary strategies involve the reduction of a nitrogen-containing functional group at the benzylic position.

Key synthetic approaches include the reduction of nitriles and amides. For instance, the catalytic hydrogenation of 3-benzyloxyphenylacetonitrile (B139793) over Raney nickel, often in the presence of ammonia (B1221849) to minimize the formation of secondary amines, is a classic and effective method. orgsyn.org Alternatively, chemical reductants like lithium aluminum hydride (LiAlH₄) can achieve the same transformation. orgsyn.org Another common pathway is the reduction of 3-benzyloxyphenylacetamide, also achievable with powerful reducing agents like LiAlH₄ or, more recently, zinc borohydride (B1222165), which offers a milder alternative with potentially fewer side reactions. google.com

The mechanisms for these transformations are well-established. In catalytic hydrogenation, the nitrile group adsorbs onto the catalyst surface and is sequentially reduced by activated hydrogen. The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile or amide carbonyl, followed by workup to yield the primary amine.

| Precursor Compound | Reagent(s) | General Method |

| 3-Benzyloxyphenylacetonitrile | H₂/Raney Ni, NH₃ | Catalytic Hydrogenation orgsyn.org |

| 3-Benzyloxyphenylacetonitrile | 1. LiAlH₄ 2. H₂O | Hydride Reduction orgsyn.org |

| 3-Benzyloxy-β-nitrostyrene | LiAlH₄ | Hydride Reduction orgsyn.org |

| 3-Benzyloxyphenylacetamide | 1. LiAlH₄ 2. H₂O | Hydride Reduction orgsyn.org |

| 3-Benzyloxyphenylacetamide | Zn(BH₄)₂ | Hydride Reduction google.com |

This table outlines plausible synthetic routes to this compound based on established methodologies for analogous compounds.

Emerging Methodologies for Enhanced Chemical Utility

While traditional methods are robust, recent advances in C-C and C-N bond formation offer more modular and efficient strategies that could be applied to the synthesis of this compound and its derivatives. pageplace.de These emerging methodologies provide milder reaction conditions, greater functional group tolerance, and novel retrosynthetic disconnections.

One such powerful technique is the nickel/photoredox-catalyzed cross-electrophile coupling, which can form β-phenethylamine scaffolds by reacting aliphatic aziridines with aryl iodides. acs.org Applying this to the target compound, a reaction between an N-protected aziridine (B145994) and 3-(benzyloxy)iodobenzene could provide a direct and modular route to the carbon skeleton. This approach avoids the use of stoichiometric metal reductants and proceeds under mild, light-mediated conditions. acs.org

Furthermore, transition-metal-catalyzed hydroamination presents an atom-economical method for C-N bond formation. rsc.org Nickel hydride (NiH) catalysis, for example, has been developed for the hydroamination of alkenes. rsc.org A potential synthetic pathway could involve the hydroamination of 3-(benzyloxy)styrene. Another advanced strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as an alkylating agent for an amine. rsc.org This allows for the direct coupling of amines with alcohols without pre-activation, representing a greener and more efficient process. rsc.org

Unexplored Chemical Reactivity and Transformation Pathways

The reactivity of this compound is primarily dictated by its three key functional components: the primary amine, the aromatic ring, and the benzyl (B1604629) ether. While standard reactions like N-acylation and N-alkylation of the amine are predictable, lumenlearning.com more complex and selective transformations remain largely unexplored.

The primary amine is a potent nucleophile and can participate in a wide range of reactions, including condensation with carbonyls to form imines and subsequent reduction to secondary amines, or reactions with acyl chlorides to form amides. youtube.comyoutube.com The aromatic ring, activated by the meta-benzyloxy group, is susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the ether linkage.

Future research could investigate:

Directed C-H Functionalization: The amine or a derivative could be used as a directing group to achieve regioselective functionalization of the ethyl side chain or the aromatic ring, providing access to more complex substitution patterns.

Selective Deprotection/Functionalization: The benzyl ether is a stable protecting group but can be cleaved under specific hydrogenolysis or acidic conditions. A selective debenzylation followed by functionalization of the resulting phenol (B47542) would open a pathway to a vast array of derivatives where the phenolic oxygen can be alkylated, acylated, or used in coupling reactions.

Intramolecular Cyclizations: With appropriate derivatization, the ethylamine side chain could be used to construct heterocyclic rings fused to the phenyl core. For example, condensation with a suitable dielectrophile could lead to the formation of novel benzodiazepine (B76468) or other medium-sized ring systems.

Enzymatic Transformations: The degradation of phenylethylamine in organisms like Pseudomonas putida proceeds via deamination to phenylacetaldehyde. nih.gov Exploring the enzymatic or biomimetic oxidation of this compound could provide a green pathway to the corresponding aldehyde, a valuable synthetic intermediate.

Potential for Novel Chemical Scaffolds and Organic Materials

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and high-value chemical entities. The strategic placement of its functional groups allows for stepwise or orthogonal chemical modifications, making it an ideal starting point for creating libraries of compounds with diverse structures.

Its structure is a key component in various reported complex molecules. For instance, the benzyloxyphenyl motif is a common pharmacophore, and derivatives have been incorporated into novel benzothiazoles and quinoxalines. nih.govnih.gov This demonstrates the utility of this substitution pattern in constructing complex heterocyclic systems.

The potential applications in scaffold development include:

Heterocycle Synthesis: The primary amine is a key nucleophile for building nitrogen-containing heterocycles. Reaction with α,β-unsaturated ketones could yield dihydropyridinones, while condensation with β-ketoesters could lead to pyrimidinones.

Polymer Chemistry: As a primary amine, it can act as a monomer or a chain-terminating agent in polymerization reactions. It could be incorporated into polyamides, polyimides, or epoxy resins. The benzyloxy group offers a latent phenolic hydroxyl that could be used for post-polymerization modification, allowing for the tuning of material properties.

Supramolecular Chemistry: The aromatic ring and the potential for hydrogen bonding through the amine group make it a candidate for designing host-guest systems or self-assembling molecular architectures.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-(benzyloxy)phenyl)ethanamine, and how are intermediates characterized?

- Methodological Answer : A common synthetic route involves the Bischler-Napieralski reaction followed by reductive methylation. For example, condensation of 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine with carboxylic acids under reflux conditions yields intermediates, which are reduced using agents like sodium borohydride or catalytic hydrogenation . Key intermediates (e.g., aldehydes or imines) are characterized via -NMR and mass spectrometry (MS). For instance, -NMR peaks at δ 7.48–7.06 ppm (aromatic protons) and δ 5.06 ppm (benzyloxy group) confirm structural integrity .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation of this compound derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used for purity assessment, while -NMR and -NMR resolve stereochemical and substituent positions. MS (ESI or EI) confirms molecular weight. For example, a derivative showed [M+H] at m/z 594.2 in ESI-MS, aligning with theoretical calculations . Infrared (IR) spectroscopy can verify functional groups like amine (-NH) and benzyloxy (C-O-C) stretches .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : This compound serves as a precursor for designing serotonin receptor ligands (e.g., 5-HT agonists) and ABCB1 modulators for reversing multidrug resistance in cancer. For example, structural analogs like L-694,247 (a 5-HT agonist) share the ethanamine backbone and are optimized for blood-brain barrier permeability . Derivatives are also used in synthesizing tetracycline antibiotics via benzyloxy-group-mediated protection .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Methodological Answer : Yields are improved by optimizing reaction parameters:

- Temperature : Maintaining 50–60°C during condensation prevents decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., isopropanol) enhance intermediate stability .

- Catalysts : Use of palladium on carbon (Pd/C) for reductive methylation increases efficiency .

Side reactions (e.g., over-reduction) are mitigated by controlling hydrogen pressure during catalysis and using scavengers like ethylenediamine to trap reactive byproducts .

Q. How should researchers address discrepancies in spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from:

- Stereochemical variations : Chiral chromatography (e.g., using Chiralpak® columns) resolves enantiomers .

- Solvent effects : Deuterated solvents (CDCl vs. DMSO-d) shift proton signals; consistent solvent use is critical .

- Impurity interference : Prep-HPLC purification (>95% purity) ensures accurate spectral interpretation . Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is recommended for ambiguous cases .

Q. What strategies are effective for studying the biological activity of this compound derivatives in vitro?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement assays (e.g., using -serotonin) quantify affinity for 5-HT receptors .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) assess ABCB1-mediated multidrug resistance reversal .

- Metabolic stability : Liver microsome incubations (human/rat) with LC-MS/MS analysis identify major metabolites and degradation pathways .

Q. How can researchers design this compound-based probes for studying enzyme mechanisms?

- Methodological Answer :

- Fluorescent tagging : Conjugation with dansyl chloride or BODIPY via the primary amine enables real-time tracking of enzyme interactions .

- Photoaffinity labeling : Introducing azide or diazirine groups allows covalent binding to target proteins upon UV irradiation, followed by pull-down assays for identification .

- Isotopic labeling : - or -labeled derivatives facilitate NMR-based mechanistic studies of enzyme-substrate dynamics .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory. Use fume hoods for weighing and synthesis .

- Waste disposal : Neutralize acidic/basic byproducts before segregating organic waste in labeled containers for incineration .

- Spill management : Absorb spills with vermiculite, then treat with 10% acetic acid to deactivate reactive amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.